molecular formula C17H24N2O B5026305 (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol

(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol

Cat. No.: B5026305
M. Wt: 272.4 g/mol
InChI Key: QIBIUBZZLZHBID-UHFFFAOYSA-N
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Description

This compound is a methanol derivative featuring a 2-isopropyl-1-methylimidazole moiety linked to a 4-isopropylphenyl group. Such structural attributes suggest applications in medicinal chemistry, particularly as intermediates for drug candidates targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

(3-methyl-2-propan-2-ylimidazol-4-yl)-(4-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-11(2)13-6-8-14(9-7-13)16(20)15-10-18-17(12(3)4)19(15)5/h6-12,16,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBIUBZZLZHBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CN=C(N2C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H24_{24}N2_2O
  • Molecular Weight : 272.4 g/mol
  • IUPAC Name : (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol

The compound consists of an imidazole ring and a phenolic structure, which may contribute to its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, imidazole derivatives have been shown to exhibit antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

  • Case Study : A study evaluated the antibacterial activity of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 mg/mL, suggesting strong antibacterial properties .

Antioxidant Activity

Antioxidant activity is another crucial aspect of biological activity for many organic compounds. The presence of hydroxyl groups in the structure can enhance antioxidant potential by scavenging free radicals.

  • Research Findings : A comparative analysis of various phenolic compounds revealed that those with similar structural motifs to (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol demonstrated significant antioxidant activity, measured using DPPH and FRAP assays. The antioxidant capacity was correlated with the number of hydroxyl groups present .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly in pathways involving imidazole-containing enzymes.

  • Mechanism Insight : Enzyme assays indicated that imidazole derivatives could inhibit enzymes involved in bacterial metabolism, potentially leading to decreased viability of pathogenic strains .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC as low as 0.5 mg/mL
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of metabolic enzymes

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes an imidazole ring, which is known for its ability to participate in hydrogen bonding and coordination with metal ions. The presence of isopropyl and phenyl groups enhances its lipophilicity, making it suitable for interactions with biological membranes.

Histone Demethylase Inhibition

One of the notable applications of this compound is in the inhibition of histone demethylases, specifically KDM2B. Histone demethylases play a crucial role in epigenetic regulation, affecting gene expression and cellular processes. The compound's ability to inhibit KDM2B has been linked to potential therapeutic strategies for cancer treatment, where modulation of gene expression is critical .

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. Studies have shown that (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol can induce apoptosis in cancer cells by disrupting cellular signaling pathways . This mechanism highlights its potential as a lead compound for developing new anticancer drugs.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with microbial membranes, potentially leading to cell lysis or inhibition of growth . Further investigations are necessary to quantify these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Study Focus Findings
Study on KDM2B InhibitionInvestigated the role of imidazole derivatives in epigenetic regulationConfirmed that (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol effectively inhibits KDM2B, leading to altered gene expression patterns associated with tumor growth .
Anticancer Activity AssessmentEvaluated the cytotoxic effects on various cancer cell linesDemonstrated significant reduction in cell viability and induction of apoptosis in treated cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity StudyAssessed efficacy against bacterial strainsShowed promising results against specific pathogens, warranting further exploration into its use as an antimicrobial agent .

Comparison with Similar Compounds

a. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (CAS not specified)
  • Structure : Features a nitro group at the 5-position of the imidazole ring and a chloromethyl substituent on the phenyl group.
  • Synthesis: Derived from [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol via chlorination with SOCl₂, a classical method for converting alcohols to chlorides .
  • Key Differences: The nitro group increases polarity and may confer antimicrobial activity, as nitroimidazoles are known for such properties. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions absent in the target compound .
b. Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate
  • Structure: Contains a nitroimidazole core, an ester group, and a hydroxyl-propanoate side chain.
  • Synthesis: Prepared via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, which facilitate coupling of carbonyl derivatives with chloromethyl intermediates .
  • Key Differences : The ester group improves solubility in organic solvents compared to the target’s isopropyl groups. However, esterase sensitivity may limit metabolic stability in biological systems .
c. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(diphenyl)methanol (CAS 302815-38-9)
  • Structure : Replaces the 4-isopropylphenyl group with a diphenyl moiety.
  • The diphenyl group may elevate lipophilicity (logP), impacting membrane permeability differently than the target’s isopropylphenyl group .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents logP (Predicted)
Target Compound Not reported 4-isopropylphenyl, -CH₂OH ~3.2
4-[4-(Chloromethyl)phenyl]-... 120 -NO₂, -CH₂Cl ~2.8
Ethyl 3-[4-(1,2-dimethyl-5-nitro... Not reported -NO₂, -COOEt ~1.5
(2-isopropyl-1-methyl...diphenyl)methanol Not reported Diphenyl ~4.1
  • Melting Points : The nitro and chloromethyl groups in compound 2.1a increase polarity, raising its melting point (120°C) compared to the target compound, which lacks these polar substituents .
  • logP Trends : The diphenyl analog (2.1c) has the highest logP due to aromatic hydrophobicity, while the ester-containing compound (2.1b) is more hydrophilic .

Q & A

Q. How can crystallization conditions be optimized for X-ray diffraction-quality crystals?

  • Methodological Answer : Screen solvents (e.g., EtOAc/hexane, MeOH/water) using vapor diffusion or slow evaporation. Additives (e.g., DMSO) may improve crystal lattice packing. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement .

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